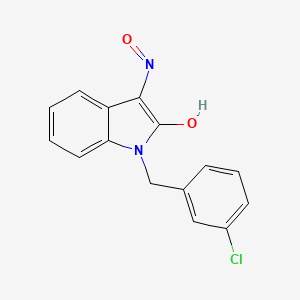

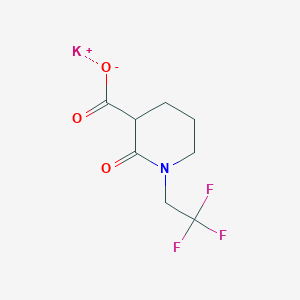

![molecular formula C13H16N2O2S B3017183 5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate CAS No. 338753-26-7](/img/structure/B3017183.png)

5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its presence in various biologically active molecules and marketed drugs. The thiazolidinone core is known for its versatility in chemical reactions and potential pharmacological properties, including antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of a base such as K2CO3 and a solvent like DMF. Subsequent reactions with dimethylformamide-dimethylacetal can lead to the formation of compounds like (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, which shares a similar structural motif with the compound of interest .

Molecular Structure Analysis

The molecular structure of related thiazolidinone derivatives has been elucidated using spectral analysis and X-ray crystallography. Computational methods such as the B3LYP/6-31G(d,p) method have been employed to optimize the structures and discuss geometric parameters, NMR spectra, and natural charges at different atomic sites . The crystal structure of similar compounds, such as 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, has been determined, providing insights into the planarity of the molecule and the dihedral angles between rings .

Chemical Reactions Analysis

Thiazolidinone derivatives participate in various chemical reactions, including cycloaddition, which can proceed with complete site and regioselectivity under thermal conditions to yield cycloadducts with potential antimicrobial properties . The reactivity of these compounds can be further explored through reactions with different amines, leading to the formation of compounds with stabilized push-pull systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are closely related to their molecular structure. The presence of the dimethylamino group can influence the electronic effects and conformational freedom of the molecules. Intermolecular interactions and supramolecular architecture in the crystals of these compounds have been highlighted, which can affect their physical properties and potential as pharmaceutical agents .

Aplicaciones Científicas De Investigación

Antimicrobial Properties A study by Reddy et al. (2010) synthesized 2-imino-5-[(Z)-1-(4-methylphenyl)methylidene]-3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones, which showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a base for developing new antibacterial agents (Reddy et al., 2010).

Potential in Cancer Research Mabkhot et al. (2019) reported on the synthesis of a related compound with potential anticancer properties. The study emphasized the biological significance of the 4-thiazolidinone ring, common in many marketed drugs, and found that the synthesized compound exhibited moderate cytotoxic activity (Mabkhot et al., 2019).

Synthetic Chemistry and Structural Analysis Foricher et al. (1985) focused on the synthesis and reactions of a similar compound, demonstrating its potential for creating diverse chemical structures. This work is crucial for understanding the compound's chemical behavior and potential applications in various fields (Foricher et al., 1985).

Safety and Hazards

Propiedades

IUPAC Name |

(5E)-5-(dimethylaminomethylidene)-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-10-4-6-11(7-5-10)15-9-18(17)12(13(15)16)8-14(2)3/h4-8H,9H2,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVXINGRDDJCKI-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CS(=O)C(=CN(C)C)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2CS(=O)/C(=C/N(C)C)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[[3-(2-chloropropanoylamino)cyclobutyl]-(cyclopropylmethyl)amino]acetate](/img/structure/B3017100.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-adamantyl]acetic acid](/img/structure/B3017102.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)

![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)

![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)

![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)